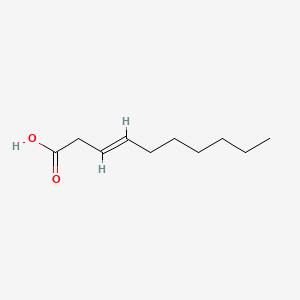

3-Decenoic acid

Descripción general

Descripción

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Decenoic acid exhibits significant antimicrobial properties, making it a candidate for various applications in food preservation and healthcare.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its effectiveness against biofilms is particularly notable, as it can disperse preformed biofilms formed by pathogenic bacteria .

- Case Study : In a study examining the effects of fatty acids on biofilm formation, this compound was shown to reduce biofilm density significantly at concentrations as low as 125 μg/mL. This suggests its potential use in coatings for medical devices and food packaging to inhibit bacterial growth .

Therapeutic Applications

Research into the therapeutic effects of this compound has revealed promising results in various health-related areas.

- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells. For instance, it has been reported to target signaling pathways involved in hepatocellular carcinoma (HCC), suggesting its potential as a chemopreventive agent .

- Wound Healing : The compound's ability to modulate inflammatory responses can enhance wound healing processes. Research indicates that fatty acids like this compound can promote skin regeneration and reduce inflammation in wound models .

Industrial Applications

Beyond biomedical uses, this compound finds applications in various industrial sectors.

- Cosmetics and Personal Care : Due to its antimicrobial properties and skin benefits, this compound is being explored as an ingredient in cosmetics aimed at improving skin health and hygiene.

- Food Industry : Its role as a natural preservative is being investigated, particularly in extending shelf life by preventing microbial spoilage in food products.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Propiedades

Número CAS |

53678-20-9 |

|---|---|

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(E)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |

Clave InChI |

CPVUNKGURQKKKX-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCC(=O)O |

SMILES isomérico |

CCCCCC/C=C/CC(=O)O |

SMILES canónico |

CCCCCCC=CCC(=O)O |

Key on ui other cas no. |

15469-77-9 53678-20-9 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.